2-Methyl-1,3-propanediol

Catalog No.
S585329
CAS No.
2163-42-0
M.F
C4H10O2
M. Wt
90.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1,3-propanediol

CAS Number

2163-42-0

Product Name

2-Methyl-1,3-propanediol

IUPAC Name

2-methylpropane-1,3-diol

Molecular Formula

C4H10O2

Molecular Weight

90.12 g/mol

InChI

InChI=1S/C4H10O2/c1-4(2-5)3-6/h4-6H,2-3H2,1H3

InChI Key

QWGRWMMWNDWRQN-UHFFFAOYSA-N

SMILES

CC(CO)CO

solubility

In water, greater than or equal to 3000 mg/L at 25 °C
In water, 1.363X10+5 mg/L at 25 °C (est)

Synonyms

2-methyl-1,3-propanediol

Canonical SMILES

CC(CO)CO

The exact mass of the compound 2-Methyl-1,3-propanediol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, greater than or equal to 3000 mg/l at 25 °cin water, 1.363x10+5 mg/l at 25 °c (est). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methyl-1,3-propanediol (MPO) is a branched, aliphatic, diprimary diol widely utilized as a highly reactive monomer in polyester resins and a chain extender in polyurethanes [1]. Characterized by a high boiling point (212°C) and an exceptionally low melting point (-54°C), MPO remains a low-viscosity liquid at room temperature [2]. Its asymmetric methyl group disrupts polymer chain packing, imparting excellent flexibility, low glass transition temperatures, and high hydrolytic stability to downstream polymers. For procurement teams and formulators, MPO represents a high-efficiency alternative to solid or highly regulated linear diols, offering superior processability, reduced energy requirements for handling, and accelerated reactor throughput in esterification workflows[1].

Generic substitution of MPO with common industrial diols fails due to critical differences in handling, reactivity, and polymer morphology. Replacing MPO with linear diols like 1,4-butanediol (BDO) or 1,6-hexanediol results in highly crystalline, opaque solid polyester polyols that require energy-intensive melting prior to use, and BDO specifically suffers from phase separation in multicomponent polyurethane mixtures . Conversely, substituting MPO with branched alternatives like Neopentyl Glycol (NPG) introduces severe logistical burdens, as NPG is a solid that requires heated storage tanks maintained above 140°C for molten transfer [1]. Furthermore, attempting to use secondary diols such as Dipropylene Glycol (DPG) to maintain a liquid state drastically reduces esterification rates due to steric hindrance, leading to prolonged reactor times, higher energy costs, and potential thermal degradation of the resin [2].

Handling and Cold-Weather Processability vs. NPG and BDO

MPO is a low-viscosity liquid with a melting point of -54°C, whereas Neopentyl Glycol (NPG) is a crystalline solid melting at 127-130°C, and 1,4-Butanediol (BDO) freezes around 16-20°C[1]. To process NPG in a molten state, facilities must maintain heated storage tanks and transfer lines at or above 140°C [2]. MPO entirely eliminates these heating requirements.

Evidence DimensionMelting point and storage temperature requirements
Target Compound DataMPO: Melting point -54°C (liquid at room temperature)
Comparator Or BaselineNPG: Melting point 127-130°C (requires >140°C for molten storage); BDO: Freezing point ~16°C
Quantified DifferenceMPO reduces minimum handling temperature by over 190°C compared to molten NPG.
ConditionsStandard industrial bulk storage and transfer conditions

Drastically reduces facility energy costs and logistical complexity for resin manufacturers, especially in cold climates where BDO and NPG require heat-traced lines.

Esterification Reactivity and Reactor Throughput vs. DPG

Because MPO possesses two primary, highly reactive hydroxyl groups (despite the pendant methyl group), it achieves reaction completeness much faster than secondary diols like Dipropylene Glycol (DPG) [1]. Esterification rates with MPO are estimated to be four to five times faster than with DPG when reacted with aromatic acids (IPA, TPA) or adipic acid [1].

Evidence DimensionEsterification reaction rate
Target Compound DataMPO (diprimary hydroxyls)
Comparator Or BaselineDPG (secondary hydroxyls)
Quantified DifferenceMPO esterification is 4 to 5 times faster than DPG.
ConditionsEsterification with isophthalic acid (IPA), terephthalic acid (TPA), or adipic acid

Significantly shortens batch cycle times, increasing overall plant capacity and minimizing thermal yellowing of the final resin.

Multicomponent Solubility in Polyurethane Systems vs. 1,4-BDO

In multicomponent polyurethane mixtures, 1,4-BDO often exhibits poor compatibility, leading to phase separation. MPO demonstrates a much wider range of homogeneity, exhibiting three times greater solubility in high molecular weight polyols, such as PTMEG 2000 and Polyester Polyol 2000, compared to 1,4-BDO [1].

Evidence DimensionSolubility in high molecular weight polyols
Target Compound DataMPO
Comparator Or Baseline1,4-BDO
Quantified DifferenceMPO has 3x greater solubility in PTMEG 2000 and Polyester Polyol 2000 than 1,4-BDO.
ConditionsBlending with PTMEG 2000 and Polyester Polyol 2000 at standard prepolymer formulation conditions

Prevents phase separation in MDI prepolymer blends, eliminating off-ratio defects and ensuring homogeneous elastomer production.

Polymer Crystallinity and Viscosity Reduction vs. Linear Diols

The asymmetric methyl group in MPO disrupts polymer chain packing. When used to synthesize adipate polyesters, MPO yields amorphous, pourable liquid polyols at room temperature. In contrast, adipate polyesters synthesized from linear diols (such as 1,4-BDO or 1,6-hexanediol) form opaque solids that require significant heat of fusion to return to a processable liquid state .

Evidence DimensionPhysical state and crystallinity of resulting adipate polyester
Target Compound DataMPO-based adipates: Liquid and pourable at room temperature
Comparator Or BaselineLinear diol-based adipates (1,4-BDO, 1,6-HDO): Opaque solids at room temperature
Quantified DifferenceComplete disruption of crystallinity, shifting the polymer from a solid to a low-viscosity fluid.
ConditionsPolyester polyols synthesized with hexanedioic acid (adipic acid) at room temperature

Enables the formulation of high-solids, low-VOC coatings and simplifies prepolymer handling without requiring pre-melting steps.

High-Performance Polyurethane Chain Extension

MPO is the preferred choice for MDI systems where 1,4-BDO exhibits phase separation in high molecular weight polyols. It provides superior compatibility and yields transparent elastomers with improved rebound and abrasion resistance[1].

Low-VOC Saturated Polyester Coatings

Ideal for formulators who require the hydrolytic and UV stability typically associated with NPG, but need a liquid monomer to bypass heated-storage requirements and accelerate esterification by avoiding steric hindrance[2].

Amorphous Polyester Polyol Synthesis

The optimal diol for manufacturing liquid, non-crystallizing adipate polyols used in adhesives and soft-feel coatings, completely avoiding the solid-state handling issues and melting energy required for traditional linear adipates.

Cold-Weather Resin Manufacturing

A highly practical procurement substitute for BDO or NPG in facilities located in colder climates, as its -54°C melting point ensures continuous pumpability without the need for heat-traced lines or heated storage tanks [1].

Physical Description

Liquid

Color/Form

Liquid
Clear, colorless liquid

XLogP3

-0.3

Boiling Point

195.0 °C
211 °C

Flash Point

127 °C (261 °F) - closed cup

Vapor Density

3.11

Density

1.015 g/ cu cm at 25 °C

LogP

0.24 (LogP)
log Kow = 0.24 at 20 °C

Odor

Little or no odo

Melting Point

-91.0 °C
-91 °C

UNII

N8F53B3R4R

GHS Hazard Statements

Aggregated GHS information provided by 172 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 116 of 172 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 56 of 172 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 2-Methyl-1,3-propanediol is a clear, colorless liquid. It has little or no odor. 2-Methyl-1,3-propanediol is very soluble in water. USE: 2-Methyl-1,3-propanediol is an important commercial chemical. It is used as a solvent in ink, toner and colorant products. EXPOSURE: Workers that use 2-methyl-1,3-propanediol may breathe in vapors or have direct skin contact. The general population may be exposed by dermal contact with consumer products containing this compound. If 2-methyl-1,3-propanediol is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move quickly through soil. It may be broken down by microorganisms, and is not expected to build up in fish. RISK: A mild skin rash is associated with repeated skin contact with 2-methyl-1,3-propandiol in humans in a small percentage of individuals tested. No additional data on potential toxic effects in human were available. 2-Methyl-1,3-propanediol is not a skin or eye irritant in laboratory animals. Mild allergic skin reactions were observed in some laboratory animals following repeat skin application. Mild lung damage was observed in some animals that breathed very high air levels for a short period. Diarrhea, yellow discharge from the nose, constipation and bloated abdomen developed in some laboratory animals following exposure to a very high oral or dermal dose. No toxic effects were observed in laboratory animals fed high oral doses over time. No evidence of infertility, abortion, or birth defects was observed in laboratory animals exposed to 2-methyl-1,3-propandiol before and/or during pregnancy. Data on the potential for 2-methyl-1,3-propanediol to cause cancer in laboratory animals were not available. The potential for 2-methyl-1,3-propanediol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

0.02 mmHg
2.1X10-2 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

2163-42-0

Wikipedia

Methylpropanediol

Use Classification

Cosmetics -> Solvent

Methods of Manufacturing

The raw material propylene oxide is isomerized to allyl alcohol in the first step. Hydroformylation of allyl alcohol gives 4-hydroxybutanal (79%) and 3-hydroxy-2-methylpropanal (11%). the last step comprises hydrogenation of the n and iso intermediates to the corresponding diols.

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing ink manufacturing
Wholesale and retail trade
1,3-Propanediol, 2-methyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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